molecular formula C13H16O3 B8534183 Ethyl 4-cyclobutyloxybenzoate CAS No. 62577-96-2

Ethyl 4-cyclobutyloxybenzoate

Katalognummer: B8534183
CAS-Nummer: 62577-96-2
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: BEEYPMNRZGWHAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-cyclobutyloxybenzoate is an ester derivative of benzoic acid, characterized by a cyclobutyloxy substituent at the para position of the aromatic ring and an ethyl ester group. This compound belongs to a broader class of substituted benzoates, which are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable physicochemical properties and biological activity.

Eigenschaften

CAS-Nummer

62577-96-2

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

ethyl 4-cyclobutyloxybenzoate

InChI

InChI=1S/C13H16O3/c1-2-15-13(14)10-6-8-12(9-7-10)16-11-4-3-5-11/h6-9,11H,2-5H2,1H3

InChI-Schlüssel

BEEYPMNRZGWHAO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCC2

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group in ethyl 4-cyclobutyloxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 4-cyclobutyloxybenzoic acid.

Acid-Catalyzed Hydrolysis

In the presence of concentrated HCl or H₂SO₄, the ester cleaves to form the corresponding carboxylic acid and ethanol:

CCOC(=O)C6H4O-C4H7+H2OH+HOOC-C6H4O-C4H7+C2H5OH\text{CCOC(=O)C}_6\text{H}_4\text{O-C}_4\text{H}_7 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{HOOC-C}_6\text{H}_4\text{O-C}_4\text{H}_7 + \text{C}_2\text{H}_5\text{OH}

Conditions : Reflux in aqueous HCl (6 M) at 100°C for 6–8 hours .

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis with NaOH or KOH produces the sodium salt of 4-cyclobutyloxybenzoic acid:

CCOC(=O)C6H4O-C4H7+NaOHNaOOC-C6H4O-C4H7+C2H5OH\text{CCOC(=O)C}_6\text{H}_4\text{O-C}_4\text{H}_7 + \text{NaOH} \rightarrow \text{NaOOC-C}_6\text{H}_4\text{O-C}_4\text{H}_7 + \text{C}_2\text{H}_5\text{OH}

Conditions : Ethanol/water (1:1), room temperature, 12 hours .

Kulinkovich Cyclopropanation

This compound participates in the Kulinkovich reaction, a titanium-mediated process that converts esters to cyclopropanol derivatives .

Reaction Mechanism

  • Titanium Complex Formation : Titanium(IV) isopropoxide reacts with ethylmagnesium bromide to form a titanacyclopropane intermediate.

  • Nucleophilic Attack : The ester carbonyl undergoes dual alkylation via the titanacyclopropane, yielding a cyclopropanol derivative.

CCOC(=O)C6H4O-C4H7+2EtMgBrTi(OiPr)4Cyclopropanol derivative+Byproducts\text{CCOC(=O)C}_6\text{H}_4\text{O-C}_4\text{H}_7 + 2 \text{EtMgBr} \xrightarrow{\text{Ti(O}^i\text{Pr)}_4} \text{Cyclopropanol derivative} + \text{Byproducts}

Conditions :

  • Catalyst: Titanium(IV) isopropoxide (10 mol%)

  • Solvent: Dry THF, −20°C to 0°C

  • Yield: ~65–75% (estimated for analogous esters) .

Product : The cyclopropane ring forms at the ester carbonyl, with the cyclobutyloxy group remaining intact.

Multicomponent Reactions (MCRs)

While direct evidence is limited, structural analogs suggest potential reactivity in Biginelli-like reactions. For example, ethyl acetoacetate derivatives condense with aldehydes and urea/thiourea to form dihydropyrimidinones .

Hypothesized Reaction Pathway

Ethyl 4-cyclobutyloxybenzoate+Aldehyde+UreaCatalystDihydropyrimidinone derivative\text{this compound} + \text{Aldehyde} + \text{Urea} \xrightarrow{\text{Catalyst}} \text{Dihydropyrimidinone derivative}

Catalysts : Granite or quartz in ethanol (reflux) .
Key Features :

  • The ester acts as the β-ketoester component.

  • The cyclobutyloxy group may sterically influence regioselectivity.

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol:

CCOC(=O)C6H4O-C4H7LiAlH4HOCH2C6H4O-C4H7\text{CCOC(=O)C}_6\text{H}_4\text{O-C}_4\text{H}_7 \xrightarrow{\text{LiAlH}_4} \text{HOCH}_2\text{C}_6\text{H}_4\text{O-C}_4\text{H}_7

Conditions : Dry diethyl ether, 0°C to room temperature .

Cyclobutyl Ether Hydrogenolysis

Under hydrogenation conditions (H₂/Pd-C), the cyclobutyloxy group may undergo ring-opening:

C6H4O-C4H7H2/Pd-CC6H4OH+Cyclobutane derivatives\text{C}_6\text{H}_4\text{O-C}_4\text{H}_7 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_6\text{H}_4\text{OH} + \text{Cyclobutane derivatives}

Conditions : 50–100 psi H₂, 60–80°C .

Electrophilic Aromatic Substitution

The para-substituted benzene ring can undergo nitration or sulfonation, though the electron-withdrawing ester group directs meta-substitution:

ReactionReagentsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 50°C3-Nitro-4-cyclobutyloxybenzoate~40
SulfonationH₂SO₄/SO₃, 80°C3-Sulfo-4-cyclobutyloxybenzoate~35

Stability and Side Reactions

  • Thermal Degradation : Decomposition above 200°C, releasing CO₂ and cyclobutyl oxide .

  • Photolysis : UV exposure (254 nm) induces ester cleavage, forming benzoic acid derivatives .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Unlike electron-withdrawing groups (e.g., nitro, fluoro), the cyclobutyloxy group may enhance electron density on the aromatic ring, influencing π-π stacking interactions in drug-receptor binding.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (LogP) Melting Point (°C) Boiling Point (°C)
This compound* ~250.3 ~2.8 (predicted) N/A N/A
Ethyl 4-cyclopropylbenzoate 204.3 2.1 45–48 285–290
Ethyl 4-fluorobenzoate 182.2 1.9 34–36 230–235
Ethyl 4-nitrobenzoate 225.2 1.5 57–60 305–310
Ethyl 4-chlorobenzoate 198.6 2.3 38–40 255–260

Notes:

  • *Predicted values for this compound are derived from computational models (e.g., ChemDraw, ACD/Labs). The cyclobutyloxy group likely increases LogP compared to smaller substituents, suggesting higher lipophilicity.
  • Nitro and fluoro substituents reduce solubility in nonpolar solvents due to increased polarity.

Research Findings and Critical Analysis

  • Synthetic Challenges : The cyclobutyloxy group’s strain and reactivity may complicate synthesis compared to cyclopropane or halogenated analogs. For example, Ethyl 4-chlorobenzoate is synthesized via straightforward Friedel-Crafts acylation, whereas cyclobutyloxy derivatives require specialized coupling reagents.
  • Stability : Cyclobutyloxy-substituted compounds may exhibit lower thermal stability than cyclopropyl analogs due to ring strain, as observed in related cycloalkoxybenzoates.
  • Biological Activity : Substituted benzoates with bulky groups (e.g., cyclobutyloxy) show promise in inhibiting enzymes like cyclooxygenase-2 (COX-2), though direct studies on this compound are lacking.

Q & A

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Publish step-by-step protocols with exact equipment models (e.g., rotary evaporator pressure settings). Share raw spectral data in open repositories. Collaborate with independent labs for cross-validation. Use robustness testing (e.g., varying stirring rates or reagent grades) to identify critical parameters. Document failure cases (e.g., side reactions at higher temperatures) to guide troubleshooting .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.